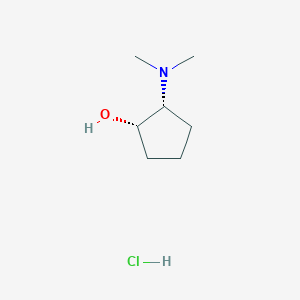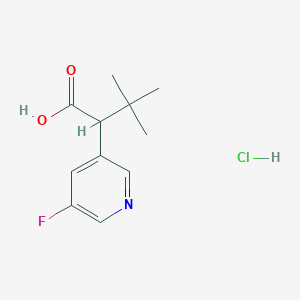
rac-(1R,2S)-2-(dimethylamino)cyclopentan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(dimethylamino)cyclopentan-1-ol hydrochloride: is a chiral compound that exists as a racemic mixture. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a dimethylamino group and a hydroxyl group on the cyclopentane ring makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-(dimethylamino)cyclopentan-1-ol hydrochloride typically involves the following steps:
Cyclopentanone Reaction: Cyclopentanone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 2-(dimethylamino)cyclopentanone.
Reduction: The 2-(dimethylamino)cyclopentanone is then reduced using a suitable reducing agent like lithium aluminum hydride to yield rac-(1R,2S)-2-(dimethylamino)cyclopentan-1-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the racemic mixture to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form fully saturated derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of chiral catalysis and asymmetric synthesis.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential pharmacological properties, including as a precursor to drug candidates.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(dimethylamino)cyclopentan-1-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(1R,2S)-2-(dimethylamino)cyclopentan-1-ol: The non-racemic form of the compound.
2-(dimethylamino)cyclopentanone: The ketone precursor.
Cyclopentanone: The parent cyclopentane compound.
Uniqueness: rac-(1R,2S)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is unique due to its chiral nature and the presence of both a dimethylamino group and a hydroxyl group, making it a valuable intermediate in asymmetric synthesis and chiral catalysis.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
(1S,2R)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Clave InChI |
OMWDPKYCGZBEIQ-HHQFNNIRSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCC[C@@H]1O.Cl |
SMILES canónico |
CN(C)C1CCCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)

![tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13511132.png)
![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)







![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
